molecular formula C16H8CuI2N2O6 B12878975 (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper

(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper

Katalognummer: B12878975
Molekulargewicht: 641.60 g/mol
InChI-Schlüssel: NAZCAHQLEAWDFU-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper is a coordination compound with the molecular formula C16H8CuI2N2O6. This compound is known for its unique structure, which includes both diiodosalicylate and nitroquinolinolate ligands coordinated to a central copper ion. The compound has a molecular weight of approximately 641.6 g/mol .

Vorbereitungsmethoden

The synthesis of (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper typically involves the reaction of copper salts with 3,5-diiodosalicylic acid and 5-nitro-8-quinolinol. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the coordination complex. Industrial production methods may involve bulk synthesis techniques, ensuring the purity and consistency of the compound .

Analyse Chemischer Reaktionen

(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper can undergo various chemical reactions, including:

    Oxidation: The copper center can participate in redox reactions, potentially altering its oxidation state.

    Substitution: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.

    Complexation: The compound can form additional complexes with other metal ions or ligands.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper involves its interaction with biological molecules. The copper center can participate in redox reactions, generating reactive oxygen species that can damage cellular components. The ligands may also interact with specific molecular targets, disrupting biological pathways and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper include other copper coordination complexes with different ligands. These compounds may share some properties but differ in their specific applications and mechanisms of action. Examples include:

  • (3,5-Diiodosalicylato)copper
  • (5-nitro-8-quinolinolato)copper
  • Other copper complexes with halogenated salicylates or nitroquinolinolates.

This compound stands out due to its unique combination of ligands, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H8CuI2N2O6

Molekulargewicht

641.60 g/mol

IUPAC-Name

copper;2-hydroxy-3,5-diiodobenzoate;5-nitroquinolin-8-olate

InChI

InChI=1S/C9H6N2O3.C7H4I2O3.Cu/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8;8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-5,12H;1-2,10H,(H,11,12);/q;;+2/p-2

InChI-Schlüssel

NAZCAHQLEAWDFU-UHFFFAOYSA-L

Kanonische SMILES

C1=CC2=C(C=CC(=C2N=C1)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.